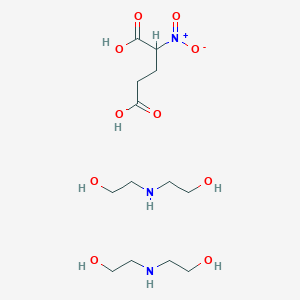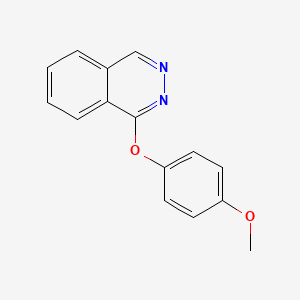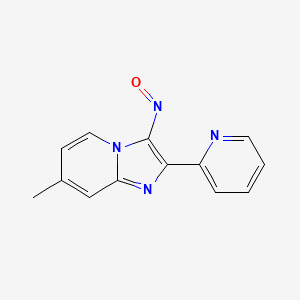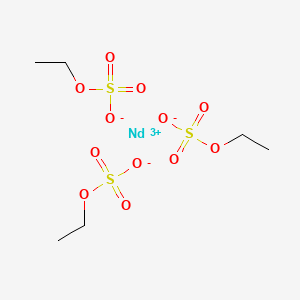
Ethyl hydrogen sulphate, neodymium(3+) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium ethylsulfate is a chemical compound with the formula Nd(C₂H₅SO₄)₃·9H₂O. It is a coordination compound where neodymium is bonded to ethylsulfate ligands. This compound is known for its unique electronic and magnetic properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neodymium ethylsulfate can be synthesized by reacting neodymium oxide with ethylsulfuric acid in an aqueous medium. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired hydrate form .
Industrial Production Methods: In industrial settings, neodymium ethylsulfate is produced by dissolving neodymium oxide in sulfuric acid, followed by the addition of ethanol to introduce the ethylsulfate group. The solution is then crystallized to obtain the hydrated form of neodymium ethylsulfate .
Chemical Reactions Analysis
Types of Reactions: Neodymium ethylsulfate undergoes various chemical reactions, including:
Oxidation: Neodymium in the compound can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced, typically using strong reducing agents.
Substitution: Ethylsulfate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Ligand exchange reactions using different sulfur-containing ligands.
Major Products Formed:
Oxidation: Higher oxidation state neodymium compounds.
Reduction: Lower oxidation state neodymium compounds.
Substitution: Neodymium complexes with different ligands.
Scientific Research Applications
Neodymium ethylsulfate has a wide range of applications in scientific research:
Chemistry: Used in studies of electronic spectra and magnetic properties due to its unique electronic transitions.
Biology: Investigated for potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential in targeted drug delivery systems.
Industry: Utilized in the production of high-performance magnets and other electronic devices.
Mechanism of Action
The mechanism of action of neodymium ethylsulfate involves its interaction with magnetic fields and electronic transitions. The compound’s unique electronic structure allows it to undergo specific transitions that are useful in various applications. The molecular targets include the electronic orbitals of neodymium, which interact with external magnetic fields to produce measurable effects .
Comparison with Similar Compounds
Neodymium Chloride (NdCl₃): Exhibits similar electronic properties but different solubility and reactivity.
Neodymium Nitrate (Nd(NO₃)₃): Similar in terms of electronic transitions but differs in its chemical reactivity and applications.
Neodymium Acetate (Nd(CH₃COO)₃): Shares some magnetic properties but has different ligand interactions.
Uniqueness: Neodymium ethylsulfate is unique due to its specific ligand environment, which provides distinct electronic and magnetic properties. This makes it particularly useful in specialized applications such as electronic spectroscopy and magnetic studies .
Properties
CAS No. |
3368-35-2 |
|---|---|
Molecular Formula |
C6H15NdO12S3 |
Molecular Weight |
519.6 g/mol |
IUPAC Name |
ethyl sulfate;neodymium(3+) |
InChI |
InChI=1S/3C2H6O4S.Nd/c3*1-2-6-7(3,4)5;/h3*2H2,1H3,(H,3,4,5);/q;;;+3/p-3 |
InChI Key |
PYJXVGLTEUNYFE-UHFFFAOYSA-K |
Canonical SMILES |
CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[Nd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



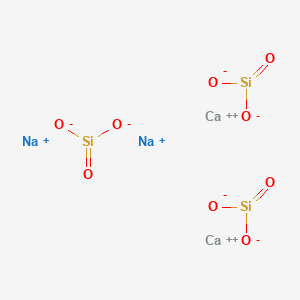
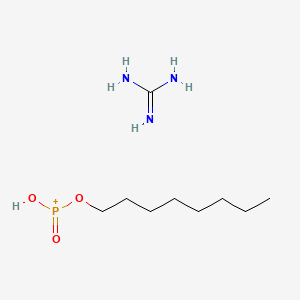
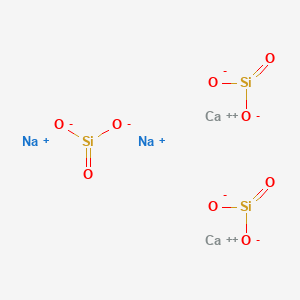

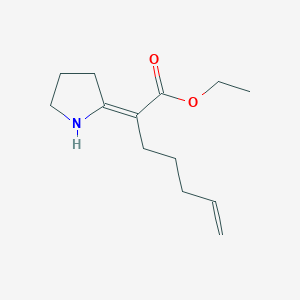
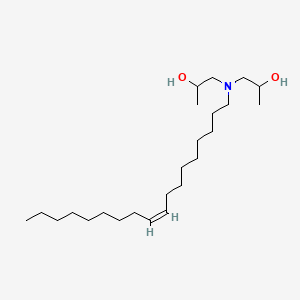
![6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate](/img/structure/B12669677.png)
